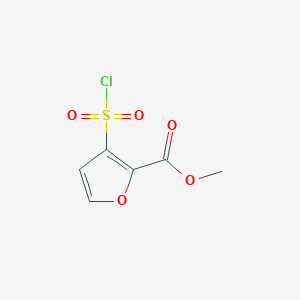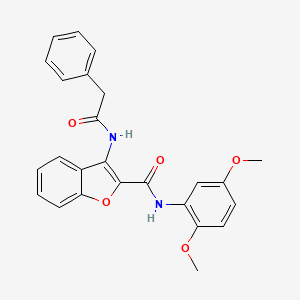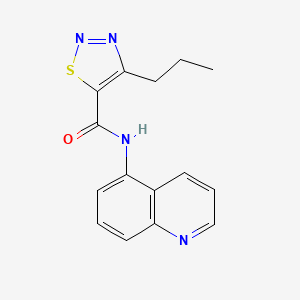
4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide, also known as PTQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a member of the thiadiazole family of compounds, which are known for their diverse biological activities. PTQ has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of a variety of diseases. 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has also been found to have anticancer properties, making it a promising candidate for the development of new cancer therapies. In addition, 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide in lab experiments is its diverse range of biological activities. This makes it a useful tool for investigating the mechanisms of various diseases and for developing new therapies. However, one limitation of using 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is its complex synthesis process, which may make it difficult to obtain in large quantities. Additionally, the exact mechanism of action of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is not fully understood, which may make it challenging to interpret experimental results.
Direcciones Futuras
There are many future directions for research on 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide. One area of focus could be on the development of new cancer therapies based on the anticancer properties of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide. Another area of focus could be on the neuroprotective effects of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide, with the goal of developing new treatments for neurodegenerative diseases. Additionally, further research could be done to better understand the mechanism of action of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide and to identify new signaling pathways that it may modulate. Overall, 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 5-aminoquinoline with propionyl chloride, followed by reaction with thiosemicarbazide and subsequent cyclization. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is a complex process that requires careful attention to detail in order to achieve high yields and purity.
Aplicaciones Científicas De Investigación
4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-propyl-N-quinolin-5-ylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-2-5-13-14(21-19-18-13)15(20)17-12-8-3-7-11-10(12)6-4-9-16-11/h3-4,6-9H,2,5H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXVGJITQIKLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

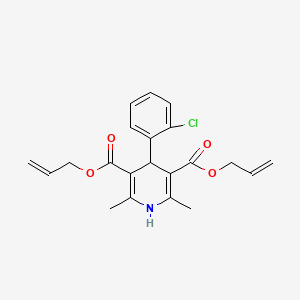
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449337.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449338.png)
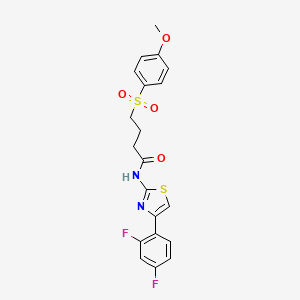
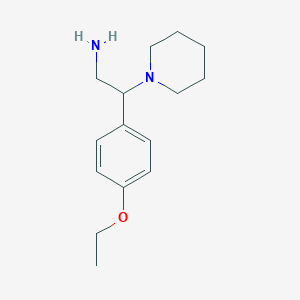
![1'-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2449343.png)
![2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2449346.png)
![N-(3-bromophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2449347.png)
![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2449348.png)

![N-[(2-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)pentanamide](/img/structure/B2449354.png)
